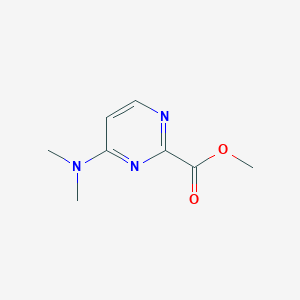

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate

Description

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate is a pyrimidine derivative featuring a dimethylamino group at the 4-position and a methyl ester at the 2-position. Pyrimidine-based compounds are critical in medicinal chemistry and materials science due to their versatile electronic properties and biological activity.

Properties

IUPAC Name |

methyl 4-(dimethylamino)pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)6-4-5-9-7(10-6)8(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQSKSQHCXDQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on Chlorinated Pyrimidines

A common synthetic strategy involves the preparation of 4-chloropyrimidine-2-carboxylate esters, which then undergo nucleophilic substitution with dimethylamine to install the dimethylamino group at the 4-position.

- Starting material: 4,6-dichloropyrimidine-2-carboxylate ester

- Nucleophile: Dimethylamine (often as aqueous solution or gas)

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Reflux or elevated temperature to promote substitution

- Outcome: Selective displacement of the chlorine at the 4-position by dimethylamine, yielding methyl 4-(dimethylamino)pyrimidine-2-carboxylate

This method benefits from the high reactivity of the chlorine substituent on the pyrimidine ring and the nucleophilicity of dimethylamine. The reaction is typically monitored by TLC or HPLC, and the product is purified by recrystallization or chromatography.

Multi-Component Condensation Reactions

Another approach involves the Biginelli-type or related multi-component reactions where pyrimidine rings are constructed in situ from aldehydes, β-keto esters, and amidine or urea derivatives.

- Reactants: Benzaldehyde or substituted benzaldehydes, methyl cyanoacetate or methyl acetoacetate, and amidines or urea derivatives

- Catalysts: Acidic catalysts such as hydrochloric acid (HCl) or Lewis acids

- Solvent: Ethanol or other polar solvents

- Conditions: Reflux or heating to facilitate ring closure and condensation

- Post-functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination on intermediate pyrimidine derivatives

Representative Synthetic Scheme

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorination | 4,6-dihydroxypyrimidine derivative | POCl₃, reflux | 4,6-dichloropyrimidine-2-carboxylate ester | High |

| 2 | Nucleophilic substitution (S_NAr) | 4,6-dichloropyrimidine ester | Dimethylamine, DMF, reflux | This compound | 70–85 |

| 3 | Purification | Crude product | Recrystallization or column chromatography | Pure this compound | >95 |

Research Findings and Optimization Notes

- The presence of electron-withdrawing groups on the pyrimidine ring enhances the reactivity of the chlorine substituent towards nucleophilic substitution.

- Use of polar aprotic solvents such as DMF improves nucleophilicity and solubility of reactants, increasing reaction rates.

- Reaction temperature and time must be optimized to avoid side reactions such as over-substitution or decomposition.

- Purification by recrystallization from ethanol/water or chromatography ensures high purity (>95%) suitable for pharmaceutical applications.

- Industrial scale-up typically involves batch reactions with controlled addition of reagents and continuous monitoring of reaction parameters to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution on chloropyrimidines | 4,6-dichloropyrimidine ester, dimethylamine, DMF, reflux | High regioselectivity, straightforward | Requires chlorinated intermediates | 70–85 |

| Multi-component condensation | Aldehydes, β-keto esters, amidines, acid catalyst | One-pot synthesis, structural diversity | Multi-step post-functionalization needed | Moderate to high |

| Ester hydrolysis and amidation | NaOH hydrolysis, amine coupling with BPC | Versatile for analog synthesis | Additional reaction steps | 88–92 |

| Cycloaddition (IEDDA) | Amidines, acetonitrile, RT | Forms fused heterocycles | Specialized substrates required | Moderate |

Scientific Research Applications

Chemical Synthesis

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate serves as an important building block in the synthesis of more complex heterocyclic compounds. It is often utilized in the preparation of pyrimidine derivatives, which are crucial in the development of pharmaceuticals. The compound can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of N-oxides of the pyrimidine ring.

- Reduction : Producing amine derivatives.

- Substitution Reactions : Resulting in various substituted pyrimidine derivatives depending on the nucleophile used.

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Studies indicate that certain pyrimidine derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anticancer Potential : Compounds derived from this compound have shown promise in inhibiting cancer cell growth. For instance, structure-activity relationship (SAR) studies have identified specific modifications that enhance anticancer efficacy .

- Enzyme Inhibition : The compound has been investigated as an inhibitor of enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This inhibition could have implications for treating metabolic disorders .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications:

- Drug Development : It is being studied for its potential use in developing drugs targeting various diseases, including cancer and infectious diseases. The modification of its structure can lead to compounds with improved pharmacological profiles .

- Targeted Therapies : The ability to modify the compound's structure enables the design of targeted therapies that may reduce side effects compared to traditional treatments .

Case Study 1: Anticancer Activity

A study focused on a series of pyrimidine derivatives derived from this compound demonstrated enhanced anticancer activity against several cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of pyrimidine derivatives was screened for antimicrobial activity. Several compounds showed promising results against drug-resistant bacterial strains, suggesting that modifications to the this compound structure could yield effective new antibiotics .

Summary and Future Directions

This compound is a versatile compound with significant applications in chemical synthesis, biological research, and medicinal chemistry. Its ability to serve as a precursor for various biologically active compounds positions it as a valuable asset in drug discovery and development.

Future research should focus on:

- Expanding the SAR studies to identify additional modifications that enhance biological activity.

- Investigating the mechanisms underlying its antimicrobial and anticancer properties.

- Conducting clinical trials to evaluate its efficacy and safety in therapeutic applications.

Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles |

| Biological Activity | Antimicrobial and anticancer properties |

| Medicinal Chemistry | Potential drug development for targeted therapies |

| Case Studies | Demonstrated efficacy against cancer cells and drug-resistant bacteria |

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Reactivity: The dimethylamino group in the target compound is a stronger electron donor than methoxy or methyl groups in analogs , which could accelerate nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Solubility and Bioavailability: Methyl/ethyl esters generally reduce polarity compared to carboxylic acids, enhancing membrane permeability.

Synthetic Utility: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is employed as a building block for more complex heterocycles, suggesting that the target compound could serve a similar role in dimethylamino-functionalized systems.

Research Findings and Trends

While direct studies on this compound are absent in the provided evidence, trends from analogs highlight:

- Electronic Modulation: The dimethylamino group’s electron-donating nature could stabilize positive charges in transition states, making the compound a candidate for catalysis or photochemical applications.

- Thermal Stability: Methoxy-substituted pyrimidines (e.g., ) exhibit higher thermal stability than amino-substituted derivatives, suggesting trade-offs in synthetic design.

Biological Activity

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions influence the activity of various molecular targets, including enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, indicating promising efficacy against resistant pathogens .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. In vitro assays have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, IC50 values against COX-1 and COX-2 were reported to be in the range of 19.45 to 42.1 μM for various pyrimidine derivatives . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Pyrimidines have been extensively studied for their anticancer properties. Some derivatives have demonstrated potent inhibitory effects on cancer cell lines, with IC50 values as low as 0.126 μM against breast cancer cells (MCF-7). Additionally, these compounds exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Dimethylamino & Pyrimidine | Antimicrobial, Anti-inflammatory, Anticancer |

| Methyl 4-aminopyrimidine-2-carboxylate | Amino group only | Reduced reactivity and biological activity |

| Methyl 4-(diethylamino)pyrimidine-2-carboxylate | Diethyl substitution | Altered steric and electronic properties |

This table illustrates how variations in structure can significantly impact the biological activities of related compounds.

Case Studies

- Inhibitory Activity Against Dihydrofolate Reductase : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR). Some compounds showed promising inhibitory activity with Ki values between 1.3 and 243 nM .

- Anti-inflammatory Assays : In a study evaluating anti-inflammatory effects through carrageenan-induced paw edema in rats, certain pyrimidine derivatives demonstrated significant reduction in inflammation markers compared to control groups .

- Cancer Cell Proliferation : Another study investigated the effects of pyrimidine derivatives on MDA-MB-231 triple-negative breast cancer cells. Compounds exhibited potent growth inhibition and induced apoptosis pathways, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(dimethylamino)pyrimidine-2-carboxylate, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine carboxylates can be synthesized via cyclization of β-keto esters with urea derivatives under acidic conditions, achieving yields of 60–75% . Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like N-alkylation byproducts. Computational tools (e.g., PISTACHIO, REAXYS) can predict feasible pathways and regioselectivity challenges .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use PPE (gloves, lab coats) and work in a fume hood due to potential respiratory irritation . Waste must be segregated into halogenated solvent containers and processed by certified waste management services to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions (e.g., dimethylamino group at C4) and LC-MS for purity assessment (>95%). Single-crystal X-ray diffraction (as in related pyridinium salts) resolves stereochemical ambiguities . FT-IR can validate carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the pyrimidine ring. Tools like BKMS_METABOLIC model metabolic stability, while PISTACHIO_RINGBREAKER identifies susceptible bonds under oxidative conditions . For example, the C2 carboxylate group may undergo ester hydrolysis, requiring protective strategies in aqueous media.

Q. What strategies can resolve discrepancies in bioactivity data observed for this compound derivatives across different studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out off-target effects. Structural analogs with modified substituents (e.g., chloro at C5 or fluoro at C4) can clarify structure-activity relationships (SAR). For instance, steric hindrance from the dimethylamino group may reduce binding affinity in certain protein pockets .

Q. What are the challenges in achieving regioselective modification of the pyrimidine ring in this compound, and how can they be addressed?

- Methodological Answer : Regioselectivity is hindered by similar reactivity at C4 and C6 positions. Directed ortho-metalation (DoM) using directing groups (e.g., sulfonyl) or transition-metal catalysis (Pd/Cu) enables selective C-H functionalization . For example, Suzuki-Miyaura coupling at C5 requires prior halogenation (e.g., bromine at C5) to direct cross-coupling .

Q. How can researchers assess the environmental impact of synthesis byproducts generated during the production of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.